molecular formula C8H11NO3S B13152287 3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione

3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione

Cat. No.: B13152287
M. Wt: 201.25 g/mol
InChI Key: WMVZCHLKZZVBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione is a heterocyclic compound that features a thietane ring substituted with a furan-2-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione typically involves the reaction of furan-2-ylmethylamine with a suitable thietane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and reaction time, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thietane derivatives and furan-containing compounds. Examples include:

Uniqueness

The uniqueness of 3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione lies in its specific combination of a thietane ring and a furan-2-ylmethylamino group. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,1-dioxothietan-3-amine

InChI

InChI=1S/C8H11NO3S/c10-13(11)5-7(6-13)9-4-8-2-1-3-12-8/h1-3,7,9H,4-6H2

InChI Key

WMVZCHLKZZVBLT-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.